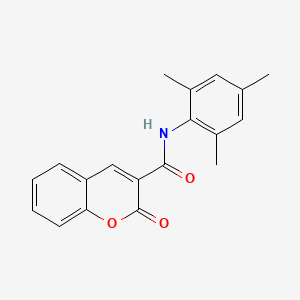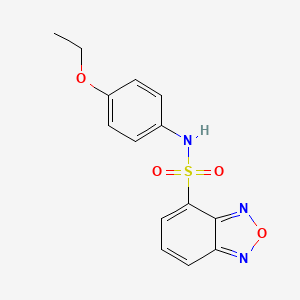![molecular formula C21H15ClF3N5O B14951224 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Cyclization Reactions: These reactions form the pyrazolo[1,5-a]pyrimidine ring structure.
Functional Group Modifications: These steps introduce the trifluoromethyl, chlorophenyl, and cyanophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chlorophenyl and cyanophenyl groups may also contribute to the compound’s overall biological effects by interacting with different molecular sites.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-chlorophenyl)-N-(4-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The unique combination of functional groups in 5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds. The presence of the trifluoromethyl group, for instance, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
属性
分子式 |
C21H15ClF3N5O |
|---|---|
分子量 |
445.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H15ClF3N5O/c22-14-5-3-13(4-6-14)16-9-18(21(23,24)25)30-19(28-16)10-17(29-30)20(31)27-15-7-1-12(11-26)2-8-15/h1-8,10,16,18,28H,9H2,(H,27,31) |
InChI 键 |
FUJWULVYCABEQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14951154.png)
![N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)

![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B14951214.png)
![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B14951218.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
